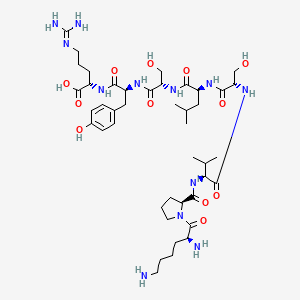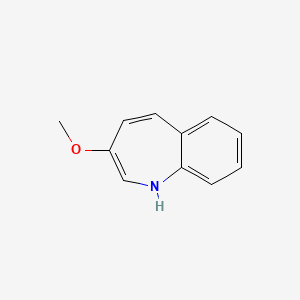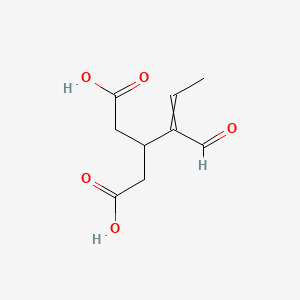![molecular formula C3H5N7 B14246225 1H-[1,2,4]Triazolo[4,3-b][1,2,4]triazole-3,6-diamine CAS No. 400063-96-9](/img/structure/B14246225.png)
1H-[1,2,4]Triazolo[4,3-b][1,2,4]triazole-3,6-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-[1,2,4]Triazolo[4,3-b][1,2,4]triazole-3,6-diamine is a nitrogen-rich heterocyclic compound known for its remarkable thermal stability and energetic properties.
Méthodes De Préparation
The synthesis of 1H-[1,2,4]triazolo[4,3-b][1,2,4]triazole-3,6-diamine involves the construction of a fused-triazole backbone with two C-amino groups as substituents. The synthetic route typically includes the following steps:
Formation of the Triazole Ring: The initial step involves the cyclization of appropriate precursors to form the triazole ring.
Introduction of Amino Groups: The amino groups are introduced through nucleophilic substitution reactions.
Purification: The final compound is purified using recrystallization or chromatography techniques.
Analyse Des Réactions Chimiques
1H-[1,2,4]Triazolo[4,3-b][1,2,4]triazole-3,6-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of nitro derivatives.
Reduction: Reduction reactions can convert nitro groups back to amino groups.
Substitution: Nucleophilic substitution reactions are common, where the amino groups can be replaced with other functional groups.
Common reagents used in these reactions include nitric acid for oxidation and hydrogen gas with a catalyst for reduction. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1H-[1,2,4]Triazolo[4,3-b][1,2,4]triazole-3,6-diamine has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of other complex heterocyclic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Mécanisme D'action
The mechanism of action of 1H-[1,2,4]triazolo[4,3-b][1,2,4]triazole-3,6-diamine is primarily related to its ability to undergo various chemical transformations. The compound’s energetic properties are attributed to the high nitrogen content and the stability of the triazole ring. The molecular targets and pathways involved in its biological activities are still under investigation, but it is believed to interact with cellular components through its reactive amino groups .
Comparaison Avec Des Composés Similaires
1H-[1,2,4]Triazolo[4,3-b][1,2,4]triazole-3,6-diamine can be compared with other similar compounds, such as:
3,7-Diamino-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazole (DATT): This compound has a similar structure but differs in the position of the amino groups, resulting in different thermal stability and energetic properties.
3,6,7-Triamino-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazole (TATOT): The presence of an additional amino group in TATOT affects its stability and reactivity compared to this compound.
The uniqueness of this compound lies in its superior thermal stability and the potential for various energetic applications.
Propriétés
Numéro CAS |
400063-96-9 |
|---|---|
Formule moléculaire |
C3H5N7 |
Poids moléculaire |
139.12 g/mol |
Nom IUPAC |
5H-[1,2,4]triazolo[4,3-b][1,2,4]triazole-3,6-diamine |
InChI |
InChI=1S/C3H5N7/c4-1-6-3-8-7-2(5)10(3)9-1/h(H2,5,7)(H3,4,6,8,9) |
Clé InChI |
CFTLQXSUNIFDIQ-UHFFFAOYSA-N |
SMILES canonique |
C1(=NC2=NN=C(N2N1)N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


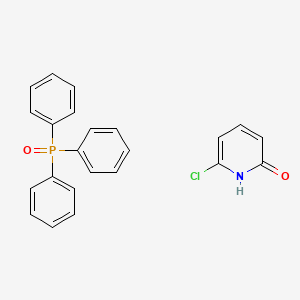
![Phosphonium, [(2R)-2-(benzoylamino)-2-carboxyethyl]triphenyl-, iodide](/img/structure/B14246155.png)
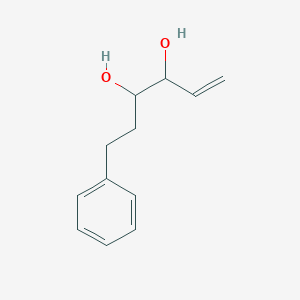
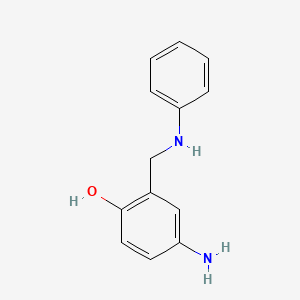
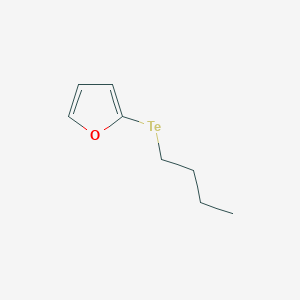
![2-Azaspiro[3.5]nonane-1-thione, 3-phenyl-2-(phenylmethyl)-, (3R)-](/img/structure/B14246176.png)
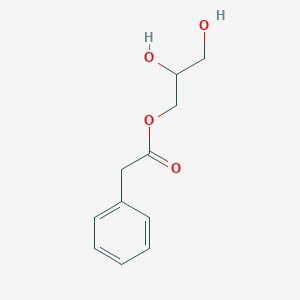

![3,3'-[1,4-Phenylenebis(oxymethylene)]bis(3-ethyloxetane)](/img/structure/B14246197.png)
![N-[4-[2-(4-Fluorophenyl)-4-(3-methylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]-N-(3-phenylpropyl)amine](/img/structure/B14246198.png)
